

Dimesna chemical structure and properties

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Compound of Interest

Compound Name: Dimesna

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Dimesna: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna, the disulfide dimer of 2-mercaptoethanesulfonate sodium (Mesna), is a pivotal uroprotective agent employed to mitigate the urotoxic effects of certain chemotherapeutic agents, notably cyclophosphamide and ifosfamide. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies of **Dimesna**. Furthermore, it elucidates its multifaceted mechanism of action, encompassing both its well-established role in detoxifying reactive metabolites in the urinary tract and its emerging function as a disulfide bond disrupting agent impacting cellular signaling pathways. Detailed experimental protocols and visual representations of key processes are included to support researchers and drug development professionals in their work with this important compound.

Chemical Structure and Properties

Dimesna, chemically known as disodium 2,2'-dithiobis(ethanesulfonate), is a symmetrical disulfide molecule. It is the inactive, oxidized form of Mesna and is readily converted back to its active thiol monomer within the body.

Chemical Structure:

Caption: Chemical structure of **Dimesna** (Disodium 2,2'-dithiobis(ethanesulfonate)).

Physicochemical Properties

A summary of the key physicochemical properties of **Dimesna** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ Na ₂ O ₆ S ₄	[1]
Molecular Weight	326.34 g/mol	[1]
CAS Number	16208-51-8	[2]
Appearance	White to off-white solid	[3]
Melting Point	273 °C (decomposes)	[1]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in water (≥58.6 mg/mL).	[1][4]
Stability	Hygroscopic	[1]
pKa	Data not available	
logP	Data not available	

Synthesis and Characterization

Dimesna is typically synthesized through the oxidation of its precursor, Mesna. Several protocols have been described, with variations in the starting materials and oxidizing agents.

Synthesis Protocol from S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

This protocol describes the synthesis of **Dimesna** via the deacetylation and subsequent oxidation of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt.[2]

Materials:

- S-acetyl-2-mercaptoethane sulfonic acid, sodium salt

- 1N Sodium Hydroxide (NaOH)
- Water
- Oxygen gas

Procedure:

- Dissolve 20 g of S-acetyl-2-mercaptoethane sulfonic acid, sodium salt in water.
- Adjust the pH of the solution to 9.0 by adding 1N NaOH.
- Stir the reaction mixture while bubbling oxygen through it for 48 hours.
- Concentrate the aqueous solution to induce crystallization of the product.
- Isolate the crystals by filtration and dry under vacuum.

Characterization: The structure of the synthesized **Dimesna** should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and compared with an authentic sample.^[2]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of **Dimesna** and its active metabolite, Mesna, in biological matrices and pharmaceutical formulations.

HPLC Protocol for the Determination of Mesna (and adaptable for Dimesna)

The following protocol is for the analysis of Mesna and can be adapted for **Dimesna**, as **Dimesna** is often measured by reducing it to Mesna prior to analysis.^[5]

Chromatographic Conditions:

- Column: RP amide C16 column (150 x 4.6 mm, 5 µm)

- Mobile Phase: Methanol:Phosphate buffer (10:90, v/v), pH adjusted to 3.0 with orthophosphoric acid
- Flow Rate: 1 mL/min
- Detection: UV at 210 nm
- Injection Volume: 20 μ L
- Run Time: Approximately 5 minutes

Sample Preparation (for drug product):

- Pool the contents of 10 ampoules of the sample injection solution.
- Accurately transfer 1 mL of the solution (equivalent to 100 mg of Mesna) into a 100 mL volumetric flask.
- Dilute to the mark with distilled water and mix well.
- Prepare a working solution of 0.4 mg/mL by appropriate dilution.
- Inject 20 μ L of the working solution into the HPLC system.

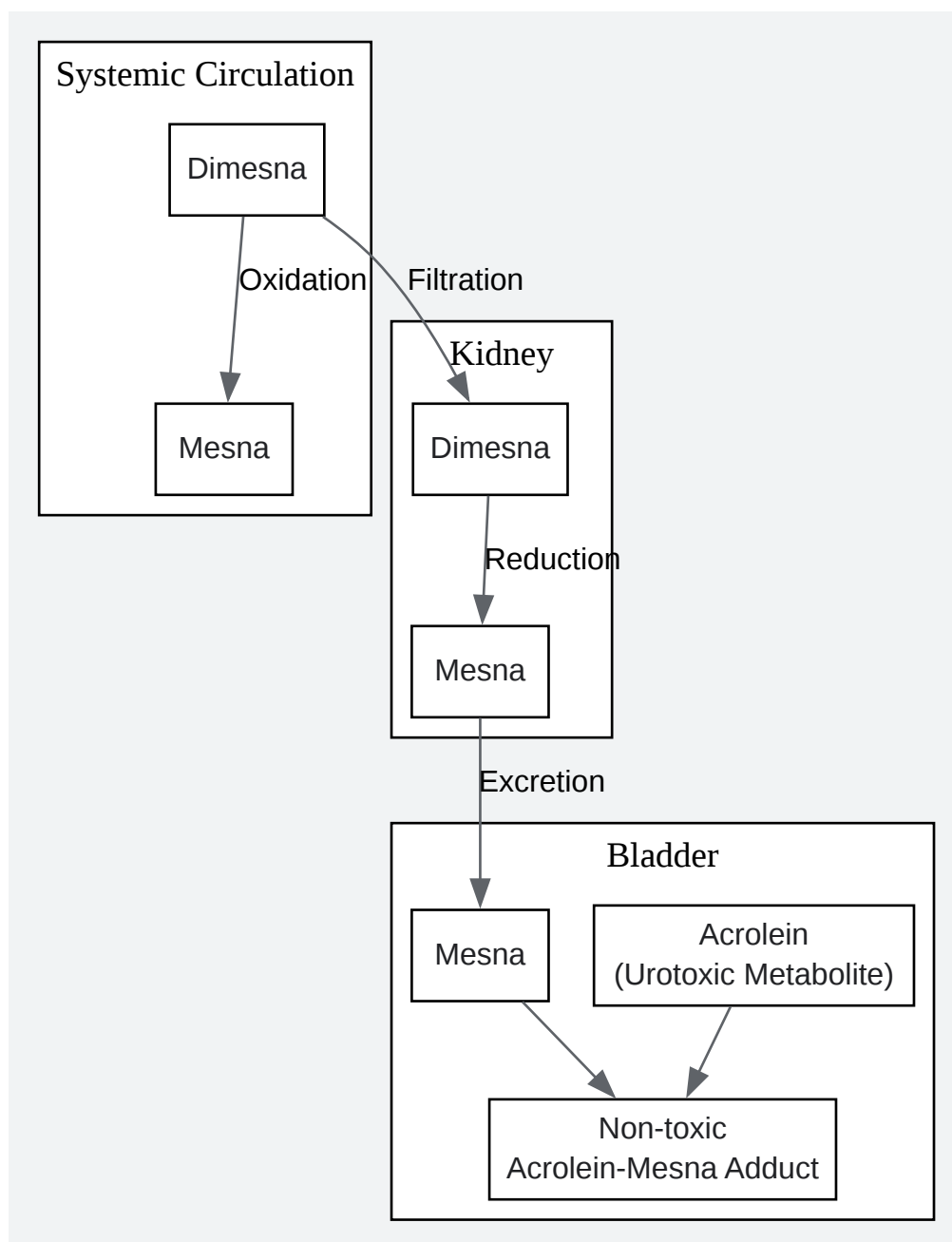
For **Dimesna** Analysis: **Dimesna** can be quantified by first reducing it to Mesna using a reducing agent like dithiothreitol (DTT) or sodium borohydride, followed by HPLC analysis of the total Mesna content. The concentration of **Dimesna** can then be calculated by subtracting the concentration of free Mesna (analyzed without the reduction step) from the total Mesna concentration.

Mechanism of Action

Dimesna exerts its biological effects through two primary mechanisms: uroprotection via detoxification of acrolein and modulation of signaling pathways through disulfide bond disruption.

Uroprotection

The primary and most well-understood function of **Dimesna** is to protect the urinary tract from the toxic effects of acrolein, a metabolite of cyclophosphamide and ifosfamide chemotherapy.



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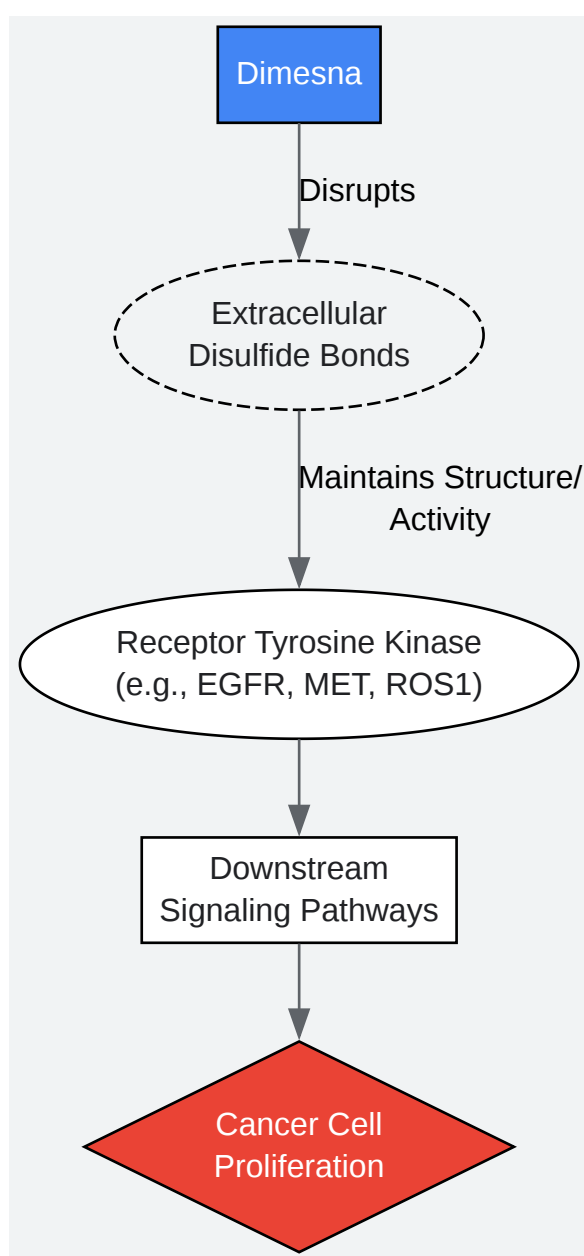
Caption: Metabolic activation and uroprotective mechanism of **Dimesna**.

In the systemic circulation, Mesna is rapidly oxidized to **Dimesna**.^[6] Upon reaching the kidneys, **Dimesna** is filtered and then reduced back to the active thiol, Mesna.^[6] Mesna is then

excreted into the urine where its free thiol group reacts with and neutralizes the urotoxic metabolite acrolein, forming a stable, non-toxic thioether which is then safely excreted.[7]

Disulfide Bond Disruption and Signaling Pathway Modulation

Emerging evidence suggests that **Dimesna** can also function as a disulfide bond disrupting agent (DDA), which can impact the activity of various proteins, including receptor tyrosine kinases that are often overexpressed in cancer cells.



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Caption: **Dimesna**'s proposed mechanism as a disulfide bond disrupting agent.

Dimesna is proposed to modify cysteine residues on the extracellular domains of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), MET, and ROS1.[8] This disruption of critical disulfide bonds can alter the receptor's conformation and inhibit its signaling activity, thereby downregulating proliferative signaling in cancer cells where these pathways are hyperactive.[8]

Pharmacokinetics and Metabolism

- Absorption and Distribution: Following administration, **Dimesna** is distributed throughout the body. In the bloodstream, it is the predominant form, as Mesna is rapidly oxidized.[6]
- Metabolism: The key metabolic transformation of **Dimesna** is its reduction to Mesna, which primarily occurs in the kidneys.[6] This kidney-specific activation is crucial for its targeted uroprotective effect.
- Excretion: Both Mesna and **Dimesna** are eliminated from the body via renal excretion.[6]

Toxicology

The toxicological profile of **Dimesna** is closely related to that of Mesna. The available data for Mesna indicates a relatively low acute toxicity.

Route	Species	LD ₅₀	Reference
Oral	Rat	4,440 mg/kg	[9]
Oral	Mouse	6,102 mg/kg	[3]

Common adverse effects associated with high doses of Mesna (and by extension, **Dimesna**) can include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[10] Hypersensitivity reactions have also been reported.[11]

Conclusion

Dimesna is a critical adjunct in specific chemotherapy regimens, offering essential protection against urotoxicity. Its well-defined mechanism of action, favorable pharmacokinetic profile, and established synthesis and analytical methods make it a valuable tool in oncology. Furthermore, its potential as a disulfide bond disrupting agent opens up new avenues for research into its anticancer properties. This guide provides a solid foundation for scientists and researchers working with **Dimesna**, facilitating further exploration and application of this important compound.

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